1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione
CAS No.: 6344-27-0
Cat. No.: VC17317686
Molecular Formula: C14H8N2O5
Molecular Weight: 284.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6344-27-0 |
|---|---|
| Molecular Formula | C14H8N2O5 |
| Molecular Weight | 284.22 g/mol |
| IUPAC Name | 1-[3-(2,5-dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C14H8N2O5/c17-10-2-1-8(15-11(18)3-4-12(15)19)7-9(10)16-13(20)5-6-14(16)21/h1-7,17H |
| Standard InChI Key | DYAACMIJCPQJOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O)O |
Introduction
Chemical Structure and Physicochemical Properties
1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione (CAS: 6344-27-0) is a bismaleimide derivative featuring two pyrrole-2,5-dione moieties linked via a 4-hydroxy-1,3-phenylene bridge. Its molecular formula is C<sub>14</sub>H<sub>8</sub>N<sub>2</sub>O<sub>5</sub>, with a molecular weight of 284.22 g/mol. The compound’s structure is distinguished by the presence of electron-withdrawing maleimide groups and a hydroxyl substituent on the central aromatic ring, which significantly influences its reactivity and intermolecular interactions .
Table 1: Comparative Structural Properties of Hydroxyl and Methoxy Derivatives
| Property | Hydroxyl Derivative (C<sub>14</sub>H<sub>8</sub>N<sub>2</sub>O<sub>5</sub>) | Methoxy Derivative (C<sub>15</sub>H<sub>10</sub>N<sub>2</sub>O<sub>5</sub>) |
|---|---|---|
| Molecular Weight | 284.22 g/mol | 298.25 g/mol |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 5 | 5 |
| Rotatable Bonds | 3 | 3 |
| XLogP3 | -0.2 (estimated) | 0.1 |
The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, whereas the methoxy variant (CAS: 6327-81-7) exhibits increased hydrophobicity .
Synthesis and Preparation Methods
The synthesis of 1-[3-(2,5-dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione typically involves a multi-step process derived from methodologies used for analogous bismaleimides. A validated approach, adapted from the cyclocondensation of furan-2,3-diones with urea derivatives , is outlined below:
Key Synthetic Steps:
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Precursor Formation: React 4-hydroxy-1,3-phenylenediamine with maleic anhydride in a 1:2 molar ratio under anhydrous conditions.
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Cyclocondensation: Heat the intermediate at 60–70°C in toluene to facilitate intramolecular cyclization, eliminating water.
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Purification: Recrystallize the crude product from 2-propanol to yield the pure compound.
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Toluene |
| Temperature | 60–70°C |
| Reaction Time | 6–8 hours |
| Yield | 47–68% |
This method mirrors strategies employed for synthesizing structurally related pyrrole-2,3-diones, where furan-dione intermediates react with nucleophiles to form heterocyclic systems .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its maleimide rings and hydroxyl group, enabling diverse transformations:
Nucleophilic Additions
The electron-deficient maleimide carbonyls undergo nucleophilic attacks, forming covalent adducts with amines, thiols, and alcohols. For instance, reactions with 1,2-phenylenediamines yield quinoxaline-2-one derivatives via sequential cyclization :
Redox Reactions
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Reduction: Sodium borohydride reduces maleimide rings to pyrrolidine derivatives, altering the compound’s electronic properties.
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Oxidation: Strong oxidants like KMnO<sub>4</sub> convert the hydroxyl group to a quinone, enhancing electrophilicity .
Substitution Reactions
The hydroxyl group participates in alkylation and acylation reactions. For example, treatment with methyl iodide in alkaline conditions produces the methoxy derivative (CAS: 6327-81-7) .
Applications in Scientific Research
Polymer Chemistry
The compound serves as a crosslinking agent in high-performance polymers, improving thermal stability and mechanical strength. Its bismaleimide structure facilitates covalent network formation via thermal polymerization.
Biomedical Applications
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Anticancer Research: Preliminary studies suggest that quinoxaline derivatives synthesized from this compound exhibit cytotoxicity against cancer cell lines .
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Enzyme Inhibition: The maleimide groups covalently modify cysteine residues in proteins, enabling applications in targeted enzyme inhibition .
Material Science
Functionalization of carbon nanotubes and graphene oxides with this compound enhances dispersion in polymer matrices, critical for nanocomposite development.
Comparative Analysis with Structural Analogues
Table 3: Property Comparison of Bismaleimide Derivatives
| Compound | Substituent | Melting Point (°C) | Solubility in DMSO |
|---|---|---|---|
| 1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione | -OH | 245–247 | High |
| 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione | -OCH<sub>3</sub> | 230–232 | Moderate |
| N,N’-1,3-Phenylene bismaleimide | -H | 260–262 | Low |
The hydroxyl derivative’s superior solubility and hydrogen-bonding capacity make it preferable for solution-phase applications, whereas the methoxy analogue offers intermediate reactivity .
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